2,5,5-trimethyl-1,3-dioxane

Description

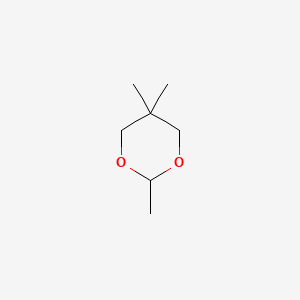

Structure

3D Structure

Properties

IUPAC Name |

2,5,5-trimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHMCZHHXYIWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC(CO1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227406 | |

| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-33-6 | |

| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Conformational analysis of substituted 2,5,5-trimethyl-1,3-dioxane rings

An In-Depth Technical Guide to the Conformational Analysis of Substituted 2,5,5-Trimethyl-1,3-Dioxane Rings

Abstract

The 1,3-dioxane ring is a ubiquitous structural motif in natural products, pharmaceuticals, and a critical protecting group in organic synthesis.[1][2] Its conformational behavior, governed by a delicate interplay of steric and stereoelectronic effects, dictates the molecule's reactivity and biological activity. This guide provides a comprehensive analysis of the conformational landscape of 1,3-dioxane rings bearing a specific and conformationally influential substitution pattern: 2,5,5-trimethyl. We will delve into the foundational principles of dioxane conformation, explore the profound impact of the gem-dimethyl group at the C5 position and the methyl group at the C2 position, and detail the experimental and computational methodologies employed to elucidate their preferred three-dimensional structures. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this important heterocyclic system.

Introduction: The Unique Nature of the 1,3-Dioxane Ring

Like its carbocyclic analog, cyclohexane, the 1,3-dioxane ring predominantly adopts a chair-like conformation to minimize torsional strain.[1][3] However, the introduction of two oxygen atoms into the six-membered ring fundamentally alters its geometry and conformational energetics. The C-O bond is significantly shorter than a C-C bond (approx. 1.43 Å vs. 1.54 Å), leading to a puckering of the ring and an increase in the severity of 1,3-diaxial interactions compared to cyclohexane.[1][4] Consequently, substituents at the C2, C4, and C6 positions experience greater steric hindrance in an axial orientation.[1][4]

The energy difference between the chair and the higher-energy twist-boat conformation is also affected. For 1,3-dioxane, this energy gap is lower than for cyclohexane, suggesting that in cases of severe steric crowding, a non-chair conformation may become accessible.[1][3] This guide will explore how the 2,5,5-trimethyl substitution pattern creates a sterically demanding environment that challenges these conformational norms.

Foundational Principles of Conformational Analysis in 1,3-Dioxanes

The conformational preference of a substituted 1,3-dioxane is determined by a combination of steric and stereoelectronic effects.

Steric Effects: 1,3-Diaxial Interactions

In a chair conformation, substituents can occupy either equatorial or axial positions. Axial substituents on the same face of the ring can engage in repulsive steric interactions, known as 1,3-diaxial strain. Due to the geometry of the 1,3-dioxane ring, diaxial interactions involving substituents at C2 and C4/C6 are particularly destabilizing.[1] This strongly favors an equatorial placement for most C2 substituents.[1][4] Interactions involving C5 axial substituents and the lone pairs of the ring oxygens are considered less significant.[1]

Stereoelectronic Effects: The Anomeric Effect

Beyond simple sterics, orbital interactions play a crucial role. The most significant of these is the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at an anomeric carbon (a carbon bonded to two heteroatoms, like C2 in a 1,3-dioxane) to occupy the axial position, despite potential steric costs.[5] This stabilization arises from a hyperconjugative interaction between a lone pair (n) on one of the ring oxygen atoms and the antibonding orbital (σ*) of the axial C2-substituent bond. For this overlap to be effective, the orbitals must be anti-periplanar, a condition perfectly met when the substituent is axial.[5] The magnitude of this effect can be significant, often overcoming steric preferences for the equatorial position.[5]

Figure 1: The Anomeric Effect.[5]

The Conformational Landscape of 2,5,5-Trimethyl-1,3-Dioxanes

The 2,5,5-trimethyl substitution pattern introduces significant and competing steric demands that dictate a highly biased conformational equilibrium.

-

The C5 gem-Dimethyl Group: The two methyl groups at C5 create a bulky substituent. To minimize steric strain, the ring will adopt a chair conformation where one of the C5-methyl groups is axial and the other is equatorial. This arrangement acts as a conformational lock, significantly raising the energy barrier for ring inversion.

-

The C2-Methyl Group: A methyl group at the C2 position generally has a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.[1][4]

-

Dominant Conformation: Consequently, the overwhelmingly preferred conformation for a this compound derivative is a chair in which the C2-methyl group is equatorial, and the C5-substituents are disposed with one methyl axial and one equatorial.

However, if additional bulky substituents are present, particularly at C2, C4, or C6, the cumulative steric strain can become immense. In such "severely crowded" cases, the molecule may escape to a non-chair, flexible form, such as a 2,5-twist conformation, to alleviate the destabilizing syn-axial interactions.[6] For instance, the chair-2,5-twist energy difference (ΔHCT) for 2,2-trans-4,6-dimethyl-1,3-dioxane, a severely crowded molecule, was determined to be 29.8 kJ mol⁻¹, indicating that the twist form is adopted to avoid prohibitive steric clashes.[6]

Figure 2: Key diaxial interactions in a hypothetical axial-C2, axial-C5 conformer.

Experimental Methodologies for Conformational Elucidation

A combination of spectroscopic and diffraction techniques is required for a full conformational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying solution-state conformation.[1] The conformational rigidity of the 2,5,5-trimethyl system often results in well-resolved spectra at room temperature.

4.1.1. ¹H NMR Analysis

-

Chemical Shifts (δ): Protons in axial positions are typically shielded compared to their equatorial counterparts and thus appear at a lower chemical shift (further upfield). The difference (Δδ = δeq - δax) is a key indicator.

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus relationship. Large coupling constants (³J ≈ 10-13 Hz) are indicative of an anti-periplanar (180°) relationship, characteristic of axial-axial protons. Smaller couplings (³J ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. These constants can be used to determine the Gibbs conformational energies (ΔG°) of substituents.[7]

4.1.2. ¹³C NMR Analysis Empirical rules, developed from the study of 1,3-diol acetonides (2,2-dimethyl-1,3-dioxanes), provide a rapid method for stereochemical assignment.[1] For syn-1,3-diol acetonides, which adopt a chair conformation, the two methyl groups at C2 are in different electronic environments and show distinct chemical shifts.[1] Conversely, anti-1,3-diol acetonides often adopt a twist-boat conformation where the C2 methyl groups can be equivalent.[1] The chemical shift of the C2 carbon itself is also diagnostic: typically below δ 100 for syn-isomers (chair) and above δ 100 for anti-isomers (twist-boat).[1]

Table 1: Representative ¹H NMR Data for Chair Conformations

| Proton Position | Typical Chemical Shift (δ, ppm) | Typical Vicinal Coupling Constants (Hz) |

|---|---|---|

| H-2 (axial) | ~4.5 - 4.8 | ³J(2a,4a), ³J(2a,6a) ≈ 2-4 |

| H-2 (equatorial) | ~4.8 - 5.2 | ³J(2e,4e), ³J(2e,6e) ≈ 1-2 |

| H-4/6 (axial) | ~3.5 - 3.8 | ³J(4a,5a) ≈ 10-12; ³J(4a,5e) ≈ 2-5 |

| H-4/6 (equatorial)| ~4.0 - 4.3 | ³J(4e,5a) ≈ 4-6; ³J(4e,5e) ≈ 1-3 |

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. This method yields precise bond lengths, bond angles, and torsional angles. For example, the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid confirmed that the 1,3-dioxane ring adopts a chair conformation with the larger carboxyl group occupying an equatorial position.[8] This provides a solid-state benchmark to which solution-state and computational data can be compared.

Experimental Protocol: Single Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic positions, bond lengths, and angles.

Computational Chemistry Approaches

Theoretical calculations are indispensable for mapping the potential energy surface and quantifying the relative energies of different conformers and the barriers between them.

Workflow for Computational Analysis

-

Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers (e.g., chair, twist-boat).

-

Geometry Optimization: The geometry of each identified conformer is optimized using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G**).[9] This process finds the lowest energy structure for each conformer.

-

Frequency Calculation: Vibrational frequencies are calculated for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.

-

Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate relative energies (ΔE) and Gibbs free energies (ΔG) for each conformer.

-

Analysis: The results are analyzed to determine the global minimum energy conformation and the energy differences between it and other conformers, providing a detailed picture of the conformational equilibrium.

Figure 3: A self-validating workflow combining experimental and computational methods.

Representative Synthesis

Substituted 2,5,5-trimethyl-1,3-dioxanes are typically synthesized via the acid-catalyzed acetalization of 2,2-dimethylpropane-1,3-diol with a suitable ketone or aldehyde.

Experimental Protocol: Synthesis of 2,5,5-Trimethyl-2-(3-bromopropyl)-1,3-dioxane [1]

-

Setup: A solution of 5-bromopentan-2-one (1 mol), 2,2-dimethylpropane-1,3-diol (1.06 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 2 g) in toluene (500 mL) is prepared in a round-bottom flask fitted with a Dean-Stark apparatus.

-

Reaction: The mixture is heated to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored until no more water is collected (typically 2-3 hours).

-

Workup: The solution is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to yield the desired 1,3-dioxane.[1]

Conclusion

The conformational analysis of this compound rings reveals a system governed by a conformationally-anchoring gem-dimethyl group at C5 and a strong steric preference for an equatorial substituent at C2. This leads to a highly biased chair conformation as the dominant species in solution and in the solid state. Understanding this conformational rigidity is paramount for predicting the reactivity of these molecules and for designing them as stereochemical control elements in asymmetric synthesis or as constrained pharmacophores in drug discovery. The integrated application of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling provides a powerful and self-validating toolkit for the comprehensive characterization of these important heterocyclic structures.

References

-

Bellur, N. S., & Langer, P. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis (Vol. 29, pp. 487-616). Thieme.

-

Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874.

-

Fleck, M., & Borbulevych, O. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 241-246.

-

University of Calgary. (n.d.). The Anomeric Effect. Department of Chemistry.

-

Pihlaja, K., et al. (2020). Enthalpies of Combustion and Formation of Severely Crowded Methyl-Substituted 1,3-dioxanes. The Magnitudes of 2,4- and 4,6-diaxial Me,Me-Interactions and the Chair–2,5-twist Energy Difference. Molbank, 2020(2), M1136.

-

Hahn, F., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(15), 4453.

-

Wikipedia. (2023). Anomeric effect.

-

PrepChem. (n.d.). Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane.

-

National Center for Biotechnology Information. (n.d.). 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. PubChem Compound Database.

-

ResearchGate. (n.d.). XRD of 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid.

-

Juaristi, E., et al. (2000). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. The Journal of Organic Chemistry, 65(18), 5729-5736.

-

Carreira, E. M., et al. (2016). Conformational Analysis of 1,3-Difluorinated Alkanes. Journal of the American Chemical Society, 138(49), 16109-16120.

-

ChemicalBook. (n.d.). 1,3-DIOXANE(505-22-6) 1H NMR spectrum.

-

Alabugin, I. V., & Zeidan, T. A. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect What Is Really Important?. The Journal of Organic Chemistry.

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane.

-

National Center for Biotechnology Information. (n.d.). 1,3-Dioxane-5,5-dimethanol. PubChem Compound Database.

-

ResearchGate. (n.d.). 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5.

-

Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.

-

OpenOChem Learn. (n.d.). Conformational Analysis.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]

- 3. 1,3-DIOXANE(505-22-6) 1H NMR [m.chemicalbook.com]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Anomeric effect - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

An In-Depth Technical Guide to the Stability and Reactivity of the 2,5,5-Trimethyl-1,3-Dioxane Moiety

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5,5-trimethyl-1,3-dioxane moiety is a fascinating and versatile structural motif with significant applications in organic synthesis and medicinal chemistry. As a cyclic ketal, it serves as a robust protecting group for carbonyl functionalities and 1,3-diols, exhibiting a distinct stability profile that is crucial for its utility in multi-step synthetic routes. This technical guide provides a comprehensive overview of the stability and reactivity of the this compound core, delving into its synthesis, conformational analysis, and behavior under various chemical conditions. Drawing from established principles of acetal chemistry and specific studies on related structures, this document aims to equip researchers with the fundamental knowledge required to effectively utilize this moiety in their scientific endeavors.

Introduction: The Significance of the 1,3-Dioxane Core

The 1,3-dioxane ring system is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. Its chemistry is largely defined by the acetal or ketal functionality embedded within the ring. In organic synthesis, the formation of a 1,3-dioxane is a standard method for the protection of carbonyl compounds (aldehydes and ketones) or 1,3-diols.[1] This strategy is predicated on the differential stability of the cyclic acetal/ketal group, which is generally stable under neutral, basic, reductive, and many oxidative conditions, but labile to acid.[1] This tunable reactivity allows for the selective masking and deprotection of functional groups, a cornerstone of modern synthetic chemistry. The this compound moiety, a specific derivative, offers unique conformational features and reactivity patterns that are explored in this guide.

Structural Features and Conformational Analysis

Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional and steric strain.[1] However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to a higher chair-twist energy barrier compared to cyclohexane.[1] This results in a more rigid chair conformation.

The substituents on the this compound ring significantly influence its conformation and, consequently, its reactivity. The gem-dimethyl groups at the C5 position effectively lock the ring in a specific chair conformation, reducing the rate of ring inversion. In derivatives such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the carboxyl group has been shown to occupy an equatorial position on the 1,3-dioxane ring.[2]

Caption: Chair conformation of a substituted this compound.

Synthesis of the this compound Core

The formation of the this compound core is typically achieved through the acid-catalyzed reaction of a suitable carbonyl compound with 2,2-dimethyl-1,3-propanediol. The general mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the diol and subsequent cyclization with the elimination of water.

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a this compound Derivative

The following protocol is adapted from a typical procedure for the synthesis of a substituted this compound and can be modified for the synthesis of the parent compound using acetone as the carbonyl source.[1]

Materials:

-

5-Bromopentan-2-one (or Acetone for the parent compound)

-

2,2-Dimethyl-1,3-propanediol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carbonyl compound (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.05 eq), and a catalytic amount of p-TsOH·H₂O (e.g., 0.02 eq).

-

Add toluene to the flask to a suitable concentration.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the desired this compound derivative.

Stability Profile

The stability of the this compound moiety is a critical aspect of its utility. Like other 1,3-dioxanes, it exhibits a distinct pH-dependent stability profile.

Stability in Basic and Neutral Conditions

The this compound core is generally stable under basic and neutral conditions.[1] The ether linkages of the ketal are not susceptible to nucleophilic attack by hydroxide or other common bases. This stability extends to a wide range of nucleophiles and reducing agents, making it an excellent protecting group in reactions involving these reagents.

Lability in Acidic Conditions

Table 1: General Stability of 1,3-Dioxanes under Various Conditions

| Condition | Reagent/Medium | Stability |

| Acidic | pH < 4 | Labile |

| pH 4-6 | Moderately Stable to Labile | |

| Neutral | pH 7 | Stable |

| Basic | pH > 8 | Stable |

| Oxidative | Common oxidants (e.g., KMnO₄, CrO₃) | Generally Stable[1] |

| Reductive | Common reductants (e.g., LiAlH₄, NaBH₄) | Stable[1] |

Note: Stability is a qualitative assessment and can be influenced by specific reaction conditions and the presence of other functional groups.

Caption: Mechanism of acid-catalyzed hydrolysis of a 1,3-dioxane.

Reactivity Profile

The reactivity of the this compound moiety is primarily centered around its behavior as a protecting group and the influence of its substituents.

As a Protecting Group

The primary application of the this compound moiety is as a protecting group for carbonyls and 1,3-diols. Its stability under a wide range of non-acidic conditions allows for various chemical transformations to be performed on other parts of a molecule without affecting the protected functionality. The deprotection is readily achieved under acidic conditions, regenerating the original carbonyl and diol.

Influence of Substituents

Substituents on the this compound ring can influence its reactivity. Electron-donating groups on the ring can stabilize the carbocation intermediate formed during acid-catalyzed hydrolysis, thus increasing the rate of cleavage. Conversely, electron-withdrawing groups can destabilize the carbocation and slow down the hydrolysis rate. The steric bulk of substituents can also play a role in the accessibility of the ketal carbon to reagents.

Analytical Characterization

The characterization of the this compound moiety and its derivatives is typically accomplished using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the dioxane ring and its substituents. The chemical shifts and coupling constants of the protons on the ring provide information about the conformation of the molecule. For a derivative, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, characteristic ¹H NMR signals include singlets for the methyl groups and doublets for the diastereotopic methylene protons of the ring.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative will show characteristic C-O stretching vibrations in the region of 1200-1000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can provide information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of 1,3-dioxane derivatives can be complex, and stereoisomers may show distinct mass spectra.[4]

Chromatographic Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile this compound derivatives and their potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can be used for the quantitative analysis of less volatile derivatives and for monitoring the progress of reactions and stability studies. A validated HPLC-UV method would typically involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[5][6]

Applications in Drug Development and Research

The stability and reactivity profile of the this compound moiety makes it a valuable tool in drug discovery and development. Its use as a protecting group is crucial in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Furthermore, the 1,3-dioxane scaffold itself can be a core component of biologically active molecules, where its stereochemistry and substitution pattern can be fine-tuned to optimize interactions with biological targets.

Conclusion

The this compound moiety possesses a well-defined stability and reactivity profile that underpins its utility in modern organic chemistry. Its robustness under a wide range of chemical conditions, coupled with its predictable lability in the presence of acid, makes it an excellent choice for a protecting group. A thorough understanding of its synthesis, conformational preferences, and analytical characterization is essential for researchers seeking to leverage its properties in the design and synthesis of complex molecules. While general principles of 1,3-dioxane chemistry provide a strong foundation, further quantitative studies on the stability and degradation pathways of the specific this compound core would be beneficial for its even more precise application in sensitive synthetic endeavors.

References

-

Giesen, D. J., et al. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 86–90. [Link]

-

Stowell, J. C., Keith, D. R., & King, B. T. (1984). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871–1876. [Link]

-

Agilent Technologies. (2014). GC and GC/MS Columns and Supplies. [Link]

- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

-

Bañares, M. A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]

-

Barcia, E., et al. (2015). HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles. International Journal of Pharmaceutics, 491(1-2), 246–253. [Link]

-

Teixeira, M., et al. (2008). Development and Validation of an HPLC Method for the Quantitation of 1,3-Dihydroxy-2-methylxanthone in Biodegradable Nanoparticles. Journal of Liquid Chromatography & Related Technologies, 31(10), 1475-1491. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Hanescu, L., et al. (2014). HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia, 62(5), 989-999. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

The 2,5,5-Trimethyl-1,3-dioxane Moiety: A Robust Protecting Group for 1,3-Diols in Complex Synthesis

In the landscape of multistep organic synthesis, particularly in the realms of natural product synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. For the temporary masking of 1,3-diol functionalities, the 2,5,5-trimethyl-1,3-dioxane protecting group has emerged as a valuable tool, offering a unique combination of stability and controlled cleavage. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this protecting group, detailing its formation, stability profile, and deprotection protocols, all grounded in mechanistic understanding and practical expertise.

Introduction: The Strategic Advantage of the this compound Group

The protection of 1,3-diols is a frequent necessity in the synthesis of complex molecules such as polyketides, carbohydrates, and various pharmacologically active compounds. The this compound, a cyclic acetal, offers distinct advantages over more common 1,3-diol protecting groups. Its formation is typically straightforward, and its stability profile allows for a wide range of subsequent chemical transformations to be performed on the protected substrate.[1]

The key to the enhanced stability of this protecting group lies in the gem-dimethyl substitution at the 5-position of the dioxane ring. This structural feature contributes to the overall conformational rigidity of the six-membered ring and can influence the rate of both formation and cleavage through the Thorpe-Ingold effect. This effect, also known as the gem-dialkyl effect, posits that geminal substitution on a carbon chain can accelerate intramolecular cyclization reactions and enhance the stability of the resulting ring.[2][3]

Formation of the this compound Protecting Group

The formation of a this compound involves the acid-catalyzed reaction of a 1,3-diol with an acetone equivalent, most commonly 2,2-dimethoxypropane. The gem-dimethyl group at the 5-position of the resulting dioxane originates from a 1,3-diol bearing this substitution pattern, such as 2,2-dimethyl-1,3-propanediol. When a generic 1,3-diol is protected using an acetone equivalent, the resulting structure is a 2,2-dimethyl-1,3-dioxane. The "2,5,5-trimethyl" designation arises when the starting diol is, for instance, 2,2,5-trimethyl-1,3-propanediol. For the purpose of this guide, we will focus on the formation of the core 2,2-dimethyl-1,3-dioxane structure, which can be extended to the formation of the title protecting group by using the appropriately substituted diol.

The acid-catalyzed reaction of a 1,3-diol with 2,2-dimethoxypropane is an equilibrium process. To drive the reaction to completion, it is essential to remove the methanol byproduct. 2,2-dimethoxypropane itself can act as a water scavenger, reacting with any water present to form acetone and methanol, further driving the equilibrium towards the acetal product.

Reaction Mechanism: Acid-Catalyzed Acetal Exchange

The formation of the 2,2-dimethyl-1,3-dioxane from a 1,3-diol and 2,2-dimethoxypropane proceeds via an acid-catalyzed acetal exchange mechanism.

Caption: Mechanism of 2,2-Dimethyl-1,3-dioxane Formation.

Experimental Protocol: Protection of a 1,3-Diol

This protocol provides a general procedure for the protection of a 1,3-diol using 2,2-dimethoxypropane and a catalytic amount of a Brønsted acid.

Materials:

-

1,3-Diol (1.0 equiv)

-

2,2-Dimethoxypropane (1.5 - 2.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 - 0.05 equiv) or other suitable acid catalyst (e.g., camphorsulfonic acid (CSA), pyridinium p-toluenesulfonate (PPTS))

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., acetone, DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of the 1,3-diol (1.0 equiv) in anhydrous dichloromethane, add 2,2-dimethoxypropane (1.5 - 2.0 equiv).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 - 0.05 equiv) to the mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

2,2-Dimethoxypropane: Serves as both the acetone source and a dehydrating agent, driving the equilibrium towards the product. An excess is used to ensure complete reaction.

-

Acid Catalyst: A catalytic amount of a non-nucleophilic Brønsted acid is sufficient to promote the reaction without causing significant side reactions. The choice of acid can be tuned based on the substrate's sensitivity. For highly acid-sensitive substrates, milder acids like PPTS are preferred.

-

Anhydrous Solvent: The reaction is sensitive to water, which can hydrolyze the product and the starting material. Therefore, anhydrous conditions are crucial for high yields.

-

Aqueous Workup: The addition of a mild base like sodium bicarbonate neutralizes the acid catalyst, preventing product degradation during workup and purification.

Stability Profile of the this compound Protecting Group

A key advantage of the this compound protecting group is its robustness under a wide range of reaction conditions, providing a reliable shield for the 1,3-diol functionality.[1] It is generally stable to basic, nucleophilic, reductive, and many oxidative conditions.

Table 1: Comparative Stability of Common 1,3-Diol Protecting Groups

| Protecting Group | Structure | Stable To | Labile To |

| This compound | A 1,3-dioxane ring with two methyl groups at the 2-position and two methyl groups at the 5-position. | Bases (e.g., NaOH, LDA), Nucleophiles (e.g., Grignard reagents, organolithiums), Reductants (e.g., LiAlH₄, NaBH₄), many Oxidants (e.g., PCC, PDC).[1] | Strong acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., TiCl₄), prolonged exposure to mild acids.[1][4] |

| Acetonide (from acetone) | A 1,3-dioxane ring with two methyl groups at the 2-position. | Similar to the trimethyl derivative. | Generally more labile to acid than the 5,5-dimethyl substituted analog. |

| Benzylidene Acetal | A 1,3-dioxane ring with a phenyl group at the 2-position. | Bases, Nucleophiles, Reductants. | Acidic conditions, Hydrogenolysis (e.g., H₂, Pd/C). |

| Di-tert-butylsilylene (DTBS) | A cyclic silyl ether. | Mildly acidic and basic conditions. | Fluoride sources (e.g., TBAF), strong acids. |

The Thorpe-Ingold Effect on Stability:

The gem-dimethyl group at the 5-position of the dioxane ring plays a crucial role in its enhanced stability. This is attributed to the Thorpe-Ingold effect, which suggests that the C-C-C bond angle at the 5-position is compressed from the ideal tetrahedral angle of 109.5° due to steric repulsion between the two methyl groups. This pre-organization of the molecule can favor the cyclic structure and may increase the activation energy for the ring-opening hydrolysis reaction, thus enhancing its stability under acidic conditions compared to the unsubstituted 1,3-dioxane.[2][3]

Deprotection of the this compound Group

The removal of the this compound protecting group is typically achieved under acidic conditions, regenerating the 1,3-diol. The choice of deprotection method can be tailored to the sensitivity of the substrate.

Reaction Mechanism: Acid-Catalyzed Hydrolysis

The cleavage of the 2,2-dimethyl-1,3-dioxane is the reverse of its formation, proceeding through an acid-catalyzed hydrolysis mechanism.

Caption: Mechanism of 2,2-Dimethyl-1,3-dioxane Deprotection.

Experimental Protocol: Acid-Catalyzed Deprotection

This protocol provides a general procedure for the acidic hydrolysis of a 2,2-dimethyl-1,3-dioxane.

Materials:

-

Protected 1,3-diol (1.0 equiv)

-

Aqueous acid (e.g., 1 M HCl, 80% acetic acid)

-

Solvent (e.g., Tetrahydrofuran (THF), Methanol, Acetone)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve the protected 1,3-diol (1.0 equiv) in a suitable solvent (e.g., THF, methanol).

-

Add the aqueous acid (e.g., 1 M HCl) dropwise to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few minutes to several hours depending on the substrate and the acid strength.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude diol.

-

Purify the product by flash column chromatography or recrystallization if necessary.

Causality Behind Experimental Choices:

-

Aqueous Acid: Water is a necessary reagent for the hydrolysis reaction. The choice of acid and its concentration can be adjusted to control the rate of deprotection and to tolerate other acid-sensitive functional groups in the molecule.

-

Solvent: A water-miscible solvent is typically used to ensure the homogeneity of the reaction mixture.

-

Neutralization: Careful neutralization is important to prevent any acid-catalyzed degradation of the desired product during workup.

Applications in Synthesis

The this compound protecting group and its analogs have found application in the synthesis of complex natural products and medicinally relevant molecules. For instance, the closely related 2,2,5,5-tetramethyl-1,3-dioxane has been used as a building block in retrosynthetic analysis.[5] The stability of these protecting groups under various conditions makes them suitable for multi-step sequences where other functional groups need to be manipulated.

Conclusion

The this compound moiety represents a valuable and robust protecting group for 1,3-diols. Its straightforward formation, well-defined stability profile, and reliable deprotection protocols make it an excellent choice for complex synthetic endeavors. The enhanced stability imparted by the gem-dimethyl substitution at the 5-position provides an additional layer of control for the synthetic chemist. By understanding the underlying mechanistic principles and following the detailed protocols provided in this application note, researchers can confidently employ this protecting group to advance their synthetic goals in drug discovery and natural product synthesis.

References

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

- Science of Synthesis. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: Hal/X and O/O, S, Se, Te. Georg Thieme Verlag.

-

PrepChem. Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. Available at: [Link]

- Google Patents. Process for the preparation of 2-methyl-1,3-propanediol. US4096192A.

-

Chemistry Stack Exchange. Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. Available at: [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

- Google Patents. Preparation methods of 2,2,4-trimethyl-1,3-dioxolane and 1,2-propanediol. CN103087034A.

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. (2019). 96, 334-349. Available at: [Link]

-

RSC Publishing. Pd(II)-Catalyzed Deprotection of Acetals and Ketals Containing Acid Sensitive Functional Groups. Available at: [Link]

-

PrepChem. Synthesis of 2-Ethenyl-5,5-dimethyl-1,3-dioxane. Available at: [Link]

-

J-STAGE. Simple and Chemoselective Deprotection of Acetals. Available at: [Link]

-

National Institutes of Health. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence. Org. Lett., 2011 , 13(19), 5244–5247. Available at: [Link]

-

ACS Publications. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 2018 , 3(5), 5057-5066. Available at: [Link]

-

ResearchGate. Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Available at: [Link]

-

ResearchGate. 5-Methylene-1,3-dioxane-2-one: A First-Choice Comonomer for Trimethylene Carbonate. Available at: [Link]

-

MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 2020 , 25(15), 3352. Available at: [Link]

-

PubMed. In Vitro Metabolism of 1,3-dioxane, 1,3-oxathiolane, and 1,3-dithiane Derivatives of Theophylline: A Structure-Metabolism Correlation Study. Drug Metab. Dispos., 1993 , 21(4), 733-739. Available at: [Link]

-

RSC Publishing. Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Org. Biomol. Chem., 2004 , 2, 1587-1593. Available at: [Link]

-

ACS Publications. Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Org. Lett., 2023 , 25(4), 654-659. Available at: [Link]

-

National Institutes of Health. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 2012 , 17(10), 11697-11711. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.lucp.net [books.lucp.net]

- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Synthesis of pharmaceutical intermediates using 2,5,5-trimethyl-1,3-dioxane

An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 2,5,5-trimethyl-1,3-dioxane and Its Derivatives

Abstract

The this compound scaffold and its related structures are powerful and versatile tools in the synthesis of complex pharmaceutical intermediates. As cyclic acetals, they serve as robust protecting groups for 1,3-diols and carbonyl compounds, offering stability across a wide range of reaction conditions while allowing for mild, acid-catalyzed removal.[1][2] More critically, when synthesized from chiral precursors, the rigid conformational nature of the dioxane ring enables its use as an effective chiral auxiliary, directing the stereochemical outcome of reactions such as enolate alkylations to produce enantiomerically enriched products.[][4][5] This guide provides an in-depth exploration of the synthesis and application of these dioxane-based building blocks, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in drug development.

Core Principles: The Versatility of the 1,3-Dioxane Ring

The utility of the 1,3-dioxane system in pharmaceutical synthesis stems from two primary functions: protection and stereochemical control.

-

As a Protecting Group: The formation of a 1,3-dioxane is a standard method for protecting 1,3-diols or carbonyl functionalities.[1][6] This is crucial in multi-step syntheses where these functional groups would otherwise interfere with reactions such as oxidations, reductions, or organometallic additions. The dioxane acetal is notably stable to basic, reductive, and oxidative conditions, ensuring the integrity of the protected groups.[1] Deprotection is typically achieved under mild acidic conditions, regenerating the original functional groups.[2]

-

As a Chiral Auxiliary: In asymmetric synthesis, a chiral auxiliary is a molecule temporarily incorporated into a substrate to guide the formation of a new stereocenter.[4][5] Chiral 1,3-dioxanes, derived from enantiopure triols, can serve this purpose effectively. The rigid, chair-like conformation of the dioxane ring, combined with its existing stereocenters, creates a sterically biased environment. This bias blocks one face of a nearby reactive center (e.g., an enolate), forcing an incoming reagent to attack from the opposite, less-hindered face, thereby leading to a high degree of diastereoselectivity.[4][7]

Synthesis of Functionalized Dioxane Building Blocks

The foundational step is the creation of the dioxane ring itself, often functionalized with a reactive "handle" for subsequent transformations. A common and highly useful precursor is 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane, synthesized from 1,1,1-tris(hydroxymethyl)ethane and acetone.

Mechanism: Acid-Catalyzed Acetal Formation

The reaction proceeds via a classical acid-catalyzed acetalization mechanism. The acid protonates the carbonyl oxygen of acetone, activating it for nucleophilic attack by one of the hydroxyl groups of the triol. Subsequent proton transfers and elimination of a water molecule generate a resonance-stabilized oxocarbenium ion, which is then trapped by the second hydroxyl group in an intramolecular fashion to form the stable six-membered dioxane ring.

Caption: Mechanism of acid-catalyzed dioxane formation.

Protocol 1: Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane

This protocol is adapted from established literature procedures for the acetalization of a triol.[8]

Materials:

-

1,1,1-tris(hydroxymethyl)ethane (1.0 eq)

-

Acetone (2.8-3.0 eq, serves as reagent and solvent)

-

Petroleum Ether (or Hexane)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02-0.05 eq, catalyst)

-

Sodium acetate (anhydrous) (neutralizing agent)

-

Sodium sulfate (or Magnesium sulfate, anhydrous) (drying agent)

-

Toluene (for azeotropic removal of water, optional)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,1,1-tris(hydroxymethyl)ethane (e.g., 30 g), acetone (85 mL), and petroleum ether (80 mL).[8]

-

Add a catalytic amount of p-TsOH·H₂O (e.g., 1.0 g).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected (typically 12-24 hours).

-

Cool the reaction mixture to room temperature.

-

Neutralization: Add anhydrous sodium acetate (e.g., 1.0 g) and stir for 15-20 minutes to neutralize the acidic catalyst.

-

Drying: Add anhydrous sodium sulfate to the mixture to remove any residual water and stir for another 20 minutes.

-

Filter the mixture to remove the salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane as a clear liquid (yields are typically high, ~90%).[8]

Application as a Protecting Group

The dioxane group is an excellent choice for protecting 1,3-diols during transformations that are incompatible with free hydroxyl groups.

Caption: General workflow for using a 1,3-dioxane as a protecting group.

Protocol 2: General Protection of a 1,3-Diol

Procedure:

-

Dissolve the diol-containing substrate (1.0 eq) and a ketone or aldehyde (e.g., acetone, 1.5-5.0 eq) in a non-polar solvent like toluene or dichloromethane.

-

Add a catalytic amount of an acid catalyst (p-TsOH, CSA, or a Lewis acid like ZrCl₄).[2]

-

Heat the mixture to reflux, using a Dean-Stark trap if using toluene to remove the water byproduct. For other solvents, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction can be effective.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, quench the catalyst with a mild base (e.g., triethylamine or saturated NaHCO₃ solution), wash with brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the protected compound. Purification is typically done by column chromatography.

Protocol 3: General Deprotection of a 1,3-Dioxane

Procedure:

-

Dissolve the dioxane-protected compound in a mixture of a water-miscible solvent (e.g., THF, acetone) and water.

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TsOH). Alternatively, Lewis acids in aqueous media can be used.[2]

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC.

-

Once complete, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the deprotected diol.

| Process | Typical Reagents | Solvent | Temperature | Key Considerations |

| Protection | Acetone, 2,2-dimethoxypropane; p-TsOH, CSA, ZrCl₄ | Toluene, DCM, DMF | Reflux or RT | Efficient water removal is critical for driving the equilibrium towards the product. |

| Deprotection | HCl (aq), H₂SO₄ (aq), Acetic Acid/H₂O, NaBArF₄ | THF/H₂O, Acetone/H₂O | RT to 60 °C | The lability of other acid-sensitive groups in the molecule must be considered.[1] |

Table 1: Common conditions for the protection and deprotection of 1,3-diols as dioxane acetals.

Application as a Chiral Auxiliary in Asymmetric Alkylation

This application represents a more advanced use of the dioxane scaffold, where its inherent chirality is used to control the formation of new stereocenters. The protocol below is a representative workflow based on the principles of asymmetric alkylation using chiral auxiliaries like Evans' oxazolidinones, adapted for a chiral dioxane system derived from a precursor like (R)- or (S)-5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane.[7]

Caption: Logical workflow for asymmetric alkylation using a chiral auxiliary.

Protocol 4: Asymmetric Alkylation of a Dioxane-Derived Propionimide

Part A: Preparation of the N-Acyl Dioxane

-

React the chiral alcohol (e.g., 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane) with a suitable linker to attach it to an amide-forming heterocycle if it is not already part of one. For simplicity, we will assume a derivative that can be acylated.

-

In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral auxiliary (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C. Add n-butyllithium (1.0 eq) dropwise and stir for 20 minutes to deprotonate the N-H bond.

-

Add the desired acyl chloride (e.g., propionyl chloride, 1.05 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench with saturated NH₄Cl solution, extract with ethyl acetate, dry the organic layer, and purify by column chromatography to get the N-acyl auxiliary.

Part B: Diastereoselective Alkylation

-

Dissolve the N-acyl auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under inert atmosphere.

-

Cool the solution to -78 °C.

-

Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise to form the corresponding Z-enolate. Stir for 30-60 minutes. The lithium or sodium cation chelates with the carbonyl oxygen and one of the dioxane oxygens, fixing the conformation.

-

Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. The bulky dioxane ring will block one face of the planar enolate, forcing the electrophile to add from the less hindered side.

-

Stir at -78 °C for 2-4 hours, then allow to slowly warm to room temperature.

-

Quench with saturated NH₄Cl solution, extract, dry, and purify by column chromatography. The product should be a single diastereomer in high purity.

Part C: Auxiliary Removal

-

Dissolve the alkylated product (1.0 eq) in a THF/water mixture (e.g., 3:1).

-

Cool to 0 °C and add hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

-

Stir vigorously for 4-12 hours.

-

Quench the excess peroxide with sodium sulfite solution.

-

Acidify the aqueous layer to pH ~2 with HCl and extract the chiral carboxylic acid product. The water-soluble chiral auxiliary can often be recovered from the aqueous layer.

| Electrophile | Base | Solvent | Typical Diastereomeric Excess (d.e.) |

| Benzyl Bromide | LDA | THF | >98% |

| Methyl Iodide | NaHMDS | THF | >95% |

| Allyl Iodide | LDA | THF | >98% |

| Isopropyl Iodide | KHMDS | THF | >90% (more hindered electrophiles may lower d.e.) |

Table 2: Expected outcomes for asymmetric alkylation using chiral auxiliaries, demonstrating high diastereoselectivity. Data is representative of well-established auxiliary systems.

Conclusion and Outlook

The this compound framework is more than a simple protecting group; it is a strategic component in the modern synthetic chemist's toolkit. Its stability, ease of formation and cleavage, and conformationally rigid structure make it an ideal scaffold for constructing complex pharmaceutical intermediates. Its application as a chiral auxiliary, in particular, provides a reliable and highly effective method for controlling stereochemistry, a critical parameter in the development of safe and efficacious drugs. Future work will likely see the development of novel, highly specialized dioxane-based auxiliaries and their application in increasingly complex total syntheses of natural products and next-generation therapeutics.[9][10]

References

-

Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. ResearchGate. Available at: [Link]

-

Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry. Available at: [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. PrepChem.com. Available at: [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Institutes of Health (NIH). Available at: [Link]

-

Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids. National Institutes of Health (NIH). Available at: [Link]

-

Chiral auxiliary - Wikipedia. Wikipedia. Available at: [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. キラル補助剤 [sigmaaldrich.com]

- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2,5,5-Trimethyl-1,3-Dioxane in Fragrance Chemistry: A Guide to Synthesis and Application

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in the fragrance and flavor industry on the synthesis and application of 2,5,5-trimethyl-1,3-dioxane. This cyclic acetal is a valuable fragrance ingredient, contributing to a range of scent profiles. This guide offers detailed, field-proven protocols for its synthesis, an in-depth analysis of its olfactory characteristics, and its strategic use in fragrance formulations. The methodologies presented herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 1,3-Dioxanes in Fragrance Chemistry

The 1,3-dioxane scaffold is a recurring motif in modern fragrance chemistry, prized for its ability to impart unique and desirable olfactory properties. These cyclic acetals are often characterized by their fresh, fruity, and green notes, which can add lift and vibrancy to a wide array of perfume compositions. Their stability and versatility make them valuable components in formulations for fine fragrances, personal care products, and household goods.

This guide focuses specifically on this compound, a member of this class that offers a distinct scent profile. We will explore its synthesis via the acid-catalyzed acetalization of readily available starting materials, delve into its olfactory characteristics, and provide insights into its application in creating innovative and appealing fragrances.

Olfactory Profile of this compound and Related Compounds

While a specific, universally agreed-upon descriptor for this compound is not extensively documented in public literature, its olfactory profile can be inferred from structurally related compounds. The substitution pattern on the 1,3-dioxane ring plays a crucial role in determining the final scent.

| Compound | Substitution | Reported Olfactory Notes |

| 2,4,6-trimethyl-4-phenyl-1,3-dioxane | Phenyl and multiple methyl groups | Fresh-herbal, grapefruit, herbal-fresh, floral-green, chrysanthemum, cyprus.[1] |

| 2-isobutyl-5-methyl-1,3-dioxane | Isobutyl and methyl groups | Strong chamomile, fruity, aniseed, minty, camphor, green.[2][3] |

| 4-isopropyl-5,5-dimethyl-1,3-dioxane | Isopropyl and dimethyl groups | Fruity, herbal, woody.[2] |

Based on these related structures, this compound is anticipated to possess a complex and pleasant odor profile characterized by:

-

Fruity Notes: A dominant characteristic of many alkyl-substituted 1,3-dioxanes.

-

Green and Fresh Accords: Contributing a sense of naturalness and vibrancy.

-

Herbal or Minty Undertones: Providing a clean and slightly aromatic facet.

The gem-dimethyl group at the 5-position is a key structural feature that influences the molecule's conformation and interaction with olfactory receptors, likely contributing to its unique scent profile.

Synthesis of this compound: An Application Protocol

The synthesis of this compound is most efficiently achieved through the acid-catalyzed acetalization of acetone with 2-methyl-1,3-propanediol. This reaction is a classic example of equilibrium-driven acetal formation, where the removal of water is critical for driving the reaction to completion.

Reaction Principle: Acid-Catalyzed Acetalization

The reaction proceeds via the protonation of the carbonyl oxygen of acetone by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. The hydroxyl groups of 2-methyl-1,3-propanediol then act as nucleophiles, attacking the activated carbonyl carbon in a stepwise manner to form a hemiacetal intermediate, which then cyclizes to the 1,3-dioxane with the elimination of water.

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Acetone (Reagent Grade)

-

2-Methyl-1,3-propanediol (99%)

-

p-Toluenesulfonic acid monohydrate (p-TSA) (Catalyst)

-

Toluene (Anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-methyl-1,3-propanediol (0.5 mol, 45.06 g) and 200 mL of anhydrous toluene.

-

Addition of Reactants: Add a slight excess of acetone (0.6 mol, 34.85 g, 44.2 mL) to the flask.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.5 g).

-

Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with 50 mL of deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Causality Behind Experimental Choices:

-

Excess Acetone: Using a slight excess of acetone helps to drive the equilibrium towards the product side.

-

Anhydrous Toluene and Dean-Stark Apparatus: The azeotropic removal of water is the most critical step for achieving a high yield, as it continuously shifts the reaction equilibrium to favor the formation of the dioxane.

-

p-Toluenesulfonic Acid: A strong acid catalyst is necessary to protonate the carbonyl group of acetone, thereby activating it for nucleophilic attack by the diol.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes the acid catalyst, preventing potential degradation of the product during distillation.

-

Vacuum Distillation: Purification by vacuum distillation is recommended to avoid thermal decomposition of the product at higher temperatures.

Application in Fragrance Formulations

This compound can be a versatile ingredient in a perfumer's palette, contributing to a variety of fragrance families.

Functional Role in Compositions

-

Top Note Enhancer: Its expected fresh and fruity character makes it an excellent candidate for enhancing the top notes of a fragrance, providing an initial burst of brightness and lift.

-

Modifier for Floral and Fruity Accords: It can be used to modify and modernize traditional floral and fruity compositions, adding a unique green and slightly herbal nuance.

-

Synergy with Other Ingredients: It is likely to blend well with citrus, green, and other fruity notes, as well as with light floral and woody ingredients.

Illustrative Formulation Workflow

The incorporation of this compound into a fragrance formulation follows a standard perfumery workflow.

Caption: Fragrance development workflow.

Safety and Regulatory Considerations

Conclusion

This compound represents a valuable and accessible fragrance ingredient for the modern perfumer. Its synthesis from common starting materials is straightforward, provided that appropriate measures are taken to control the reaction equilibrium. Its anticipated olfactory profile of fresh, fruity, and green notes makes it a versatile component for a wide range of fragrance applications. The protocols and insights provided in this guide are intended to empower researchers and fragrance professionals to effectively synthesize and utilize this compound in the creation of novel and appealing scents.

References

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,5,5-trimethyl-2-phenyl-1,3-dioxane, CAS Registry Number 5406-58-6. Food and Chemical Toxicology, 167, 113279. [Link]

- Google Patents. (1998). US5888961A - 1,3-dioxane and its use in perfumery.

- Google Patents. (2000). US6114301A - 2,4,6-trimethyl-4-phenyl-1,3-dioxane.

-

Organic Syntheses. (1983). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. [Link]

-

PrepChem. (2023). Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. [Link]

-

ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

-

European Patent Office. (2021). EP3802513B1 - FRAGRANCE MATERIALS. [Link]

- Google Patents. (1981). EP0033928A2 - Use of alkyl-substituted 1,3-dioxolanes as perfumes, and perfume compositions containing them.

-

ResearchGate. (2022). RIFM fragrance ingredient safety assessment, 2,5,5-trimethyl-2-phenyl-1,3-dioxane, CAS Registry Number 5406-58-6. [Link]

- Google Patents. (1978).

- Google Patents. (2013). US8604223B2 - Method of making ketals and acetals.

- Google Patents. (1996). WO1996030359A1 - Novel 1,3-dioxane and its use in perfumery.

- Google Patents. (2000). US6114301A - 2,4,6-trimethyl-4-phenyl-1,3-dioxane.

-

MDPI. (2022). Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol. [Link]

- Google Patents. (2019). US20190330173A1 - Method for manufacturing 1,3-dioxan-5-one.

-

Organic Chemistry Portal. (2021). Acetal synthesis by acetalization or ring closure. [Link]

Sources

- 1. US6114301A - 2,4,6-trimethyl-4-phenyl-1,3-dioxane - Google Patents [patents.google.com]

- 2. US5888961A - 1,3-dioxane and its use in perfumery - Google Patents [patents.google.com]

- 3. WO1996030359A1 - Novel 1,3-dioxane and its use in perfumery - Google Patents [patents.google.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis and Application of the Grignard Reagent from 2-(2-Bromoethyl)-2,5,5-trimethyl-1,3-dioxane

Introduction: The Homoenolate Synthon and the Power of Protection

In the landscape of organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Grignard reagents are unparalleled tools for this purpose, acting as potent carbon-based nucleophiles.[1] However, their high reactivity, which makes them so useful, also presents a significant challenge: a lack of functional group tolerance. Grignard reagents are strong bases and will react with any acidic protons, such as those on alcohols or carboxylic acids, and will readily attack electrophilic carbonyl groups.[1][2] This incompatibility necessitates the use of protecting groups to temporarily mask reactive functionalities within a molecule where a Grignard reagent is to be formed.[2][3]

This application note provides a detailed guide to the preparation and use of the Grignard reagent derived from 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane. This reagent is a valuable synthetic intermediate, serving as a protected homoenolate equivalent. The 1,3-dioxane moiety functions as a robust acetal protecting group for a ketone. A key advantage of using a 1,3-dioxane derived from a 1,3-diol like neopentyl glycol is the enhanced thermal stability of the resulting Grignard reagent compared to its 1,3-dioxolane (derived from 1,2-diols) counterparts, which are known to decompose at ambient temperatures (25–35°C).[4][5] This guide will delve into the mechanistic principles, critical experimental parameters, and a step-by-step protocol for its successful application, empowering researchers to leverage this stable and versatile reagent in complex synthetic pathways.

Principle and Reaction Mechanism

The overall transformation involves three key stages: protection, Grignard formation/reaction, and deprotection. The 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane itself is synthesized from a precursor bromo ketone and neopentyl glycol. The core utility begins with the formation of the Grignard reagent.

Stage 1: Grignard Reagent Formation Magnesium metal inserts into the carbon-bromine bond of the alkyl halide.[1] This is an oxidative insertion that converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion, stabilized by the MgBr cation. This process effectively reverses the polarity of the carbon atom, a concept known as "umpolung".[6] The ether solvent (typically THF) is crucial, as it coordinates to the magnesium center, stabilizing the Grignard reagent in solution.[6][7]

Stage 2: Nucleophilic Addition The formed Grignard reagent attacks an external electrophile, such as the carbonyl carbon of an aldehyde or ketone.[8] This forms a new carbon-carbon bond and results in a magnesium alkoxide intermediate.

Stage 3: Work-up and Deprotection A mild acidic workup (e.g., with aqueous ammonium chloride) protonates the alkoxide to yield the alcohol product, leaving the dioxane protecting group intact.[2] Subsequently, treatment with stronger aqueous acid hydrolyzes the acetal, regenerating the ketone functionality to reveal the final product.[2][3]

Critical Experimental Considerations

Successful Grignard synthesis hinges on rigorous control of reaction conditions. The causality behind each parameter is critical for reproducibility and high yields.

-

Strictly Anhydrous Conditions: Grignard reagents are potent bases that react instantaneously with protic sources, particularly water, to quench the reagent and form an alkane.[6][9] All glassware must be scrupulously dried (e.g., oven-dried at >120°C overnight and assembled hot under an inert atmosphere), and all solvents and reagents must be anhydrous.

-

Choice of Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. They are aprotic and possess lone pairs of electrons on the oxygen atom that coordinate with the magnesium center of the Grignard reagent. This Lewis acid-base interaction solvates and stabilizes the reagent, preventing its precipitation and maintaining its reactivity.[6] THF is often preferred over diethyl ether due to its higher boiling point, allowing for higher reaction temperatures if needed, and its superior ability to solvate the Grignard complex.

-

Magnesium Activation: A passivating layer of magnesium oxide (MgO) coats the surface of magnesium turnings, preventing reaction with the alkyl halide.[7] This layer must be disrupted. Common activation methods include:

-

Mechanical: Crushing the turnings with a glass rod in situ to expose a fresh surface.[7]

-

Chemical Initiators: Adding a small crystal of iodine (which forms MgI₂) or a few drops of 1,2-dibromoethane is highly effective. 1,2-dibromoethane reacts with Mg to form ethylene gas and MgBr₂, visibly indicating that the magnesium surface is active and ready.[6][7][10]

-

-

Inert Atmosphere: Grignard reagents can also react with atmospheric oxygen to form magnesium hydroperoxide salts, which upon hydrolysis yield alcohols.[6] To prevent this side reaction and the introduction of moisture, the entire reaction must be conducted under a positive pressure of an inert gas, such as dry nitrogen or argon.

-

Temperature Management: The formation of a Grignard reagent is an exothermic process. The reaction should be initiated at room temperature, and the subsequent addition of the alkyl halide should be controlled to maintain a gentle reflux. Overheating can promote side reactions, most notably Wurtz coupling, where the Grignard reagent couples with unreacted alkyl halide to form a dimer.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the formation of the Grignard reagent and its subsequent reaction with cyclohexanone as a model electrophile.

Protocol A: Preparation of the Grignard Reagent

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |

| Magnesium Turnings | 24.31 | 24.0 | 0.58 g | - |

| Iodine | 253.81 | - | 1 small crystal | Activator |

| 2-(2-bromoethyl)-2,5,5-trimethyl-1,3-dioxane | 237.13 | 20.0 | 4.74 g (3.76 mL) | d = 1.26 g/mL, bp = 72-73°C/0.6 mmHg |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | - | 50 mL | Solvent, must be dry |

Procedure:

-